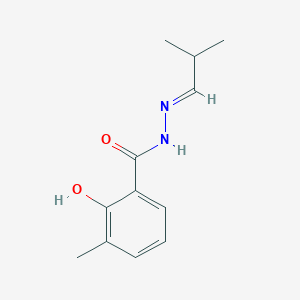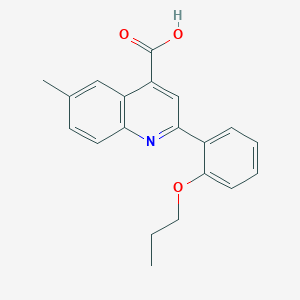
2-hydroxy-3-methyl-N'-(2-methylpropylidene)benzohydrazide
Descripción general
Descripción
Benzohydrazides and their derivatives are an important class of compounds due to their diverse chemical and biological properties. They are known for their corrosion inhibition, antimicrobial activities, and potential in synthesizing complex molecules.
Synthesis Analysis
The synthesis of benzohydrazide derivatives can be performed using various methods, including conventional synthesis and more eco-friendly approaches like ultrasound-assisted synthesis. For example, 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide was synthesized using both methods, showing that ultrasound-assisted synthesis yields better results in terms of environmental impact and efficiency (Singh et al., 2018).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives can be analyzed using various spectroscopic techniques. For instance, (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide shows a trans conformation with respect to the C=N double bond, indicating a twisted molecular structure (Fun et al., 2011).
Chemical Reactions and Properties
Benzohydrazide derivatives engage in various chemical reactions, forming complexes with metal ions or acting as corrosion inhibitors. Their chemical properties are influenced by the presence of functional groups, which can participate in hydrogen bonding and other interactions. The corrosion inhibition behavior of these compounds, for example, is a significant property that has been explored through gravimetric and electrochemical methods, revealing their potential to protect metals in acidic mediums (Singh et al., 2018).
Physical Properties Analysis
The physical properties of benzohydrazide derivatives, such as solubility, melting points, and crystalline structure, can be determined using spectroscopic and crystallographic methods. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of benzohydrazide derivatives, including reactivity with various reagents, pH stability, and interaction with metals, are crucial for their application in various fields. For instance, the synthesis and characterization of complexes with metals like Cu(II), Ni(II), Zn(II), and Mn(II) provide insights into their potential uses in catalysis and material science (Anarado et al., 2023).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The synthesis and characterization of benzohydrazide derivatives have been extensively studied, revealing their potential in various chemical reactions and the synthesis of complex compounds. For instance, Tsoleridis et al. (2003) explored the chemoselectivity and conformational analysis of reactions involving acetylcycloalkanones and benzohydrazide, leading to the synthesis of aroylcycloalkapyrazole derivatives. This study highlighted the detailed structural assignments through NMR spectroscopy and the chemoselectivity of these reactions, suggesting potential applications in medicinal chemistry and material science Tsoleridis et al., 2003.
Biological Activities and Applications
Several benzohydrazide derivatives exhibit significant biological activities, which are crucial for the development of new therapeutic agents. For example, Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives, demonstrating remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with salmon sperm DNA. These compounds' interaction with DNA via intercalation mode underscores their potential as lead compounds in drug discovery, particularly in designing antimicrobial and anticancer agents Sirajuddin et al., 2013.
Corrosion Inhibition
The application of benzohydrazide derivatives extends to the field of corrosion science, where they serve as inhibitors to protect metals from corrosion. Singh et al. (2018) reported the synthesis of 2-Hydroxy-N'-(thiophene-2-yl)methylene benzohydrazide and its effectiveness as a corrosion inhibitor. The study demonstrated the compound's ability to adsorb on the metal surface, offering physical and chemical protection against corrosion in acidic mediums. This highlights the potential use of such compounds in industrial applications, where corrosion resistance is crucial Singh et al., 2018.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of benzohydrazide derivatives are of significant interest in pharmaceutical research. Ebrahimipour et al. (2016) synthesized oxido-vanadium(V) complexes with a benzohydrazide-based ligand, showing significant antibacterial activities against Escherichia coli and Staphylococcus aureus. This study illustrates the potential of benzohydrazide derivatives in developing antimicrobial agents Ebrahimipour et al., 2016.
Propiedades
IUPAC Name |
2-hydroxy-3-methyl-N-[(E)-2-methylpropylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)7-13-14-12(16)10-6-4-5-9(3)11(10)15/h4-8,15H,1-3H3,(H,14,16)/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSDSWHXAFCDDD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN=CC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)N/N=C/C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-methyl-N'-[(1E)-2-methylpropylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)


![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)
![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)

![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)
![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)
![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4624989.png)
![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)